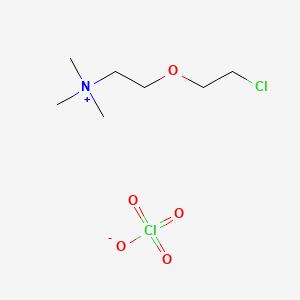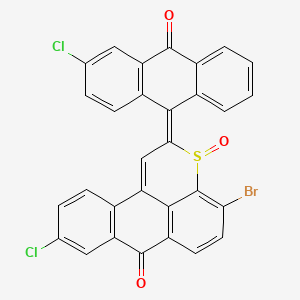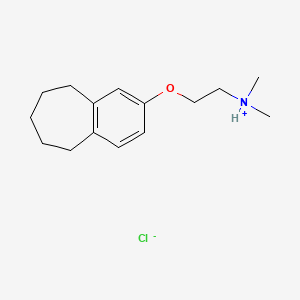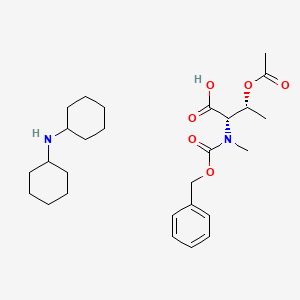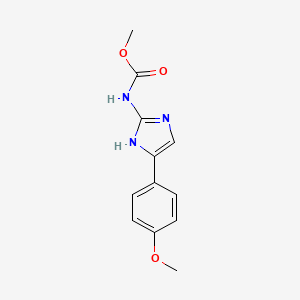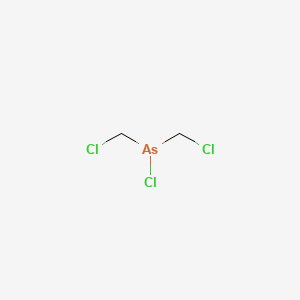![molecular formula C17H23NO6 B13760546 Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate CAS No. 5345-35-7](/img/structure/B13760546.png)
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or nitro positions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base.
Major Products Formed
Oxidation: Amines and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the nitro group.
Dimethyl malonate: Another ester with similar properties but different alkyl groups.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
The nitro group adds an additional dimension of chemical behavior, making this compound versatile in various synthetic and research contexts .
特性
CAS番号 |
5345-35-7 |
|---|---|
分子式 |
C17H23NO6 |
分子量 |
337.4 g/mol |
IUPAC名 |
diethyl 2-ethyl-2-[2-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-7-9-14(10-8-13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
VXXCWJCHGUMBET-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


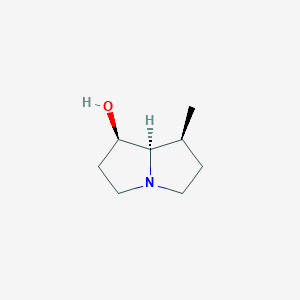

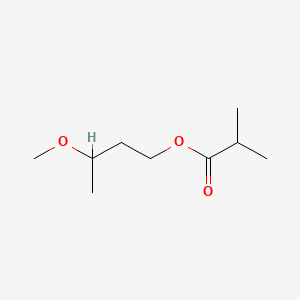
![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

